1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.67. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Regioselectivity and Nucleophilic Reactions : Research on polyfunctionalised pyrroles, including derivatives of "1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde," has explored their regioselectivity in reactions with nucleophiles, revealing insights into the synthesis of methylene-substituted and 5-substituted pyrroles through condensation and substitution reactions (Zaytsev et al., 2005).
- Photocyclization Reactions : The compound's derivatives have been utilized in efficient intramolecular photoaddition reactions to prepare 1,2-fused indoles and pyrroles, highlighting its role in synthesizing complex heterocyclic structures (Lu et al., 2009).
Catalysis and Material Science
- Nano Catalysis : The utility of nano copper oxide as an effective heterogeneous nanocatalyst for the one-pot synthesis of highly substituted pyrroles, using compounds similar to "this compound," emphasizes advancements in catalysis and material science applications (Saeidian et al., 2013).
Magnetic Properties and Supramolecular Chemistry
- Single Molecule Magnets : Derivatives have been involved in the formation of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior. This application is significant in the field of supramolecular chemistry and materials science, particularly for magnetic storage materials (Giannopoulos et al., 2014).
Fluorescence and Dye Applications
- Optical Properties and Dye Applications : The synthesis and investigation of 2-functionally substituted thieno[3,2-c]quinolines, derived from related carbaldehydes, have demonstrated moderate to high fluorescence quantum yields, establishing structure-optical property relationships. These findings are pertinent for applications in fluorescent materials and dyes (Bogza et al., 2018).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown efficacy through their activity as an antagonist/inverse agonist at h3 receptors . This interaction with H3 receptors could potentially lead to changes in histamine synthesis and release .
Biochemical Pathways
Similar compounds have been known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown to elicit better inhibition effects against plasmodium berghei .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-2-5-12(8-15)14(9)11-6-3-10(13)4-7-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHSKTUQUCDYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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